BenchChemオンラインストアへようこそ!

Ralimetinib Mesylate

p38 MAPK inhibition kinase assay IC50 comparison

Ralimetinib mesylate is a unique ATP-competitive p38α/β MAPK inhibitor with clinically relevant EGFR inhibitory activity, validated by cocrystal structure and EGFR T790M gatekeeper mutation resistance studies. This dual pharmacology distinguishes it from all other p38 inhibitors—replacing with SB203580 or BIRB796 will not replicate anticancer outcomes. The compound has demonstrated robust tumor growth delay in melanoma, NSCLC, ovarian, glioma, myeloma, and breast cancer models with a defined oral TED70 of 11.2 mg/kg. For translational studies, the established clinical RP2D of 300 mg Q12H enables direct human-equivalent dose calculation. For R&D use only.

Molecular Formula C26H37FN6O6S2
Molecular Weight 612.7 g/mol
CAS No. 862507-23-1
Cat. No. B1680505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRalimetinib Mesylate
CAS862507-23-1
SynonymsRalimetinib mesylate;  LY2228820;  LY-2228820;  LY 2228820;  LY2228820 dimesylate.
Molecular FormulaC26H37FN6O6S2
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O
InChIInChI=1S/C24H29FN6.2CH4O3S/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6;2*1-5(2,3)4/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30);2*1H3,(H,2,3,4)
InChIKeyNARMJPIBAXVUIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ralimetinib Mesylate (LY2228820 dimesylate) – Potent and Selective p38 MAPK α/β ATP-Competitive Inhibitor for Oncology Research


Ralimetinib mesylate (also known as Ralimetinib dimesylate; LY2228820 dimesylate; CAS 862507-23-1) is a trisubstituted imidazole derivative that functions as a potent, ATP-competitive inhibitor of the α- and β-isoforms of p38 mitogen-activated protein kinase (MAPK) [1]. It demonstrates sub-nanomolar to low nanomolar biochemical potency against its primary targets [2]. Beyond its canonical p38 MAPK inhibition, recent structural and pharmacogenomic evidence indicates that its primary anticancer activity is mediated through epidermal growth factor receptor (EGFR) inhibition [3]. The compound has been advanced through Phase 2 clinical evaluation in oncology indications including ovarian cancer and glioblastoma [4].

Why Ralimetinib Mesylate Cannot Be Casually Substituted by Other p38 MAPK Inhibitors in Oncology Studies


p38 MAPK inhibitors exhibit divergent selectivity profiles, binding modes, and downstream functional consequences that preclude simple interchangeability in research applications. ATP-competitive inhibitors such as Ralimetinib and SB203580 bind the ATP pocket directly, whereas allosteric inhibitors like BIRB796 (Doramapimod) induce conformational changes by binding outside the active site, resulting in fundamentally different kinase inhibition dynamics and off-target liability profiles [1]. Furthermore, the unexpected dual pharmacology of Ralimetinib—where its anticancer effects are driven by EGFR inhibition despite being >30-fold less potent against EGFR than p38α—distinguishes it from other p38 inhibitors that lack this EGFR-targeting activity [2]. Consequently, substituting Ralimetinib with another p38 inhibitor will not reproduce the same experimental outcomes, particularly in oncology models where EGFR inhibition is mechanistically relevant.

Quantitative Evidence Differentiating Ralimetinib Mesylate from Comparator p38 MAPK Inhibitors


Biochemical Potency Comparison: Ralimetinib versus SB203580 and BIRB796 Against p38α MAPK

Ralimetinib exhibits sub-nanomolar to low nanomolar potency against p38α MAPK in cell-free biochemical assays, with reported IC50 values ranging from 5.3 nM to 7 nM [1]. In comparison, SB203580 (Adezmapimod) demonstrates significantly weaker potency with an IC50 of approximately 300–500 nM (0.3–0.5 µM) . Doramapimod (BIRB796) exhibits high binding affinity with a Kd of 100 pM , representing an allosteric rather than ATP-competitive mechanism.

p38 MAPK inhibition kinase assay IC50 comparison

Target Engagement and Pharmacodynamic Biomarker Inhibition in Preclinical In Vivo Models

Ralimetinib demonstrates quantifiable and sustained target engagement in vivo. In mice transplanted with B16-F10 melanoma, Ralimetinib inhibited tumor phospho-MK2 (p-MK2), a direct downstream biomarker of p38 MAPK activity, in a dose-dependent manner with a threshold effective dose for 70% inhibition (TED70) of 11.2 mg/kg [1]. Significant target inhibition, defined as >40% reduction in p-MK2, was maintained for 4 to 8 hours following a single 10 mg/kg oral dose [1].

pharmacodynamics target engagement in vivo efficacy p-MK2 inhibition

Antitumor Efficacy Across Multiple In Vivo Cancer Models

Ralimetinib produced significant tumor growth delay across a broad panel of in vivo cancer models, demonstrating efficacy in melanoma (B16-F10), non-small cell lung cancer, ovarian cancer, glioma, multiple myeloma, and breast cancer xenograft models [1]. This breadth of antitumor activity across histologically diverse tumor types distinguishes Ralimetinib from p38 inhibitors with narrower in vivo efficacy profiles.

xenograft tumor growth delay in vivo efficacy oncology

Clinical Translation and Recommended Phase 2 Dosing in Combination Therapy

Ralimetinib has been evaluated in a first-in-human Phase 1 study that established dose-proportional pharmacokinetics, defined the maximum tolerated dose (420 mg Q12H), and established a recommended Phase 2 dose of 300 mg Q12H for monotherapy based on clinical activity and tolerability [1]. In combination with gemcitabine and carboplatin for ovarian cancer, the recommended Phase 2 dose was determined to be 200 mg Q12H [2]. This clinical dosing information provides a validated starting point for translational research.

phase 1 pharmacokinetics recommended phase 2 dose ovarian cancer

EGFR Inhibitory Activity as a Mechanistic Differentiator from Canonical p38 Inhibitors

Pharmacogenomic profiling, genetic knockout studies, and cocrystal structure determination have revealed that Ralimetinib functions as an ATP-competitive EGFR inhibitor, with this activity driving its primary anticancer effects [1]. Despite being >30-fold less potent against EGFR than against p38α, Ralimetinib sensitivity is retained when p38α and p38β genes are knocked out, and the EGFR T790M gatekeeper mutation confers resistance [1]. This dual pharmacology is not observed with other p38 inhibitors such as SB203580 or BIRB796.

EGFR inhibition mechanism-of-action pharmacogenomics cocrystal structure

Optimal Research Applications for Ralimetinib Mesylate Based on Quantified Evidence


Preclinical Oncology Xenograft and Syngeneic Tumor Models

Ralimetinib mesylate is optimally suited for in vivo oncology studies requiring robust tumor growth delay across multiple cancer types. The compound has demonstrated significant efficacy in melanoma (B16-F10), non-small cell lung cancer, ovarian cancer, glioma, multiple myeloma, and breast cancer models [1]. Researchers can reference the established TED70 of 11.2 mg/kg and the sustained >40% p-MK2 inhibition at 10 mg/kg oral dosing for 4–8 hours to design dose regimens that achieve reproducible target engagement [1].

Translational Research Bridging Preclinical Findings to Clinical Dosing

For programs requiring translation of preclinical efficacy to clinically relevant exposures, Ralimetinib offers validated human pharmacokinetic and dosing parameters. The clinically established RP2D of 300 mg Q12H (monotherapy) and 200 mg Q12H (with gemcitabine/carboplatin) provides benchmarks for calculating human-equivalent doses in preclinical studies [2]. The demonstrated dose-dependent pMAPKAP-K2 inhibition (10–70% across the 10–200 mg dose range) in patient peripheral blood further supports PK/PD modeling efforts [3].

EGFR-Dependent Cancer Biology and Dual-Target Pharmacology Studies

Ralimetinib serves as a unique tool compound for investigating cancer models where both p38 MAPK and EGFR signaling are relevant. The confirmed EGFR inhibitory activity—validated by cocrystal structure and genetic resistance studies (EGFR T790M gatekeeper mutation)—distinguishes Ralimetinib from all other p38 inhibitors [4]. This dual pharmacology makes the compound particularly valuable for studies in EGFR-driven cancers or in contexts where p38 inhibition alone has proven insufficient.

In Vitro Kinase Selectivity Profiling and p38 MAPK Pathway Analysis

Ralimetinib mesylate is appropriate for in vitro studies requiring potent and selective inhibition of p38α/β MAPK with minimal off-target effects on related MAPK pathways. At concentrations up to 10 µM, the compound does not alter phosphorylation of p38α MAPK, JNK, ERK1/2, c-Jun, ATF2, or c-Myc, while potently inhibiting MK2 (Thr334) phosphorylation with an IC50 of 9.8 nM in HeLa cells and 35.3 nM in RAW264.7 macrophages [1]. This selectivity profile enables clean dissection of p38α/β-specific signaling events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ralimetinib Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.